molecular formula C33H40N4O20 B8180029 Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2,2-bis((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2,2-bis((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate

Cat. No.: B8180029
M. Wt: 812.7 g/mol
InChI Key: ZYJSXGYEHPOQHY-UHFFFAOYSA-N
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Description

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2,2-bis((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate is a complex organic compound with multiple functional groups. It is primarily used in biochemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2,2-bis((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate involves multiple steps. The starting materials typically include N-hydroxysuccinimide (NHS) and various propanoate derivatives. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives .

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable covalent bonds with target molecules. This is primarily due to the reactive NHS ester groups, which readily react with nucleophiles such as amines and thiols. This property makes it useful in crosslinking and labeling applications .

Biological Activity

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2,2-bis((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate is a complex synthetic compound that belongs to the family of pyrrolidine derivatives. These compounds are known for their diverse biological activities, including antioxidant, anticonvulsant, and antinociceptive properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

The molecular formula of this compound is C26H33N3O15C_{26}H_{33}N_{3}O_{15}, with a molecular weight of approximately 627.55 g/mol. Its structure includes multiple dioxopyrrolidine units which contribute to its biological activity.

Antioxidant Activity

Pyrrolidine derivatives have been extensively studied for their antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate the antioxidant capacity of compounds. Research indicates that certain pyrrolidine derivatives exhibit significant radical scavenging ability and can reduce oxidative stress in biological systems .

Table 1: Antioxidant Activity of Pyrrolidine Derivatives

CompoundDPPH Scavenging Activity (%)Reference
Compound A88.6%
Compound B87.7%
Compound C78.6%

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of hybrid compounds derived from pyrrolidine. For instance, one study reported that a related compound demonstrated significant efficacy in various seizure models (e.g., maximal electroshock and pentylenetetrazole-induced seizures), indicating its potential as a therapeutic agent for epilepsy .

Table 2: Anticonvulsant Activity in Mouse Models

CompoundED50 (mg/kg)Model TestedReference
Compound 2223.7Maximal Electroshock
Compound 2222.46 Hz Seizures
Compound 2259.4Pentylenetetrazole

Antinociceptive Activity

The antinociceptive effects of pyrrolidine derivatives have also been documented. In vivo studies show that certain derivatives can effectively reduce pain responses in animal models, suggesting their potential application in pain management .

Case Studies

Case Study 1: Efficacy in Pain Models

In a controlled study involving formalin-induced tonic pain in mice, the compound exhibited significant pain relief compared to control groups. This suggests a mechanism involving central nervous system modulation .

Case Study 2: Structure–Activity Relationship Analysis

A detailed structure–activity relationship analysis revealed that modifications to the pyrrolidine core significantly influenced both antioxidant and anticonvulsant activities. The introduction of specific substituents enhanced the biological efficacy of the derivatives tested .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]-2,2-bis[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]methyl]propoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N4O20/c38-21-1-2-22(39)34(21)54-29(46)9-13-50-17-33(18-51-14-10-30(47)55-35-23(40)3-4-24(35)41,19-52-15-11-31(48)56-36-25(42)5-6-26(36)43)20-53-16-12-32(49)57-37-27(44)7-8-28(37)45/h1-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJSXGYEHPOQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCC(COCCC(=O)ON2C(=O)CCC2=O)(COCCC(=O)ON3C(=O)CCC3=O)COCCC(=O)ON4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N4O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

812.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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